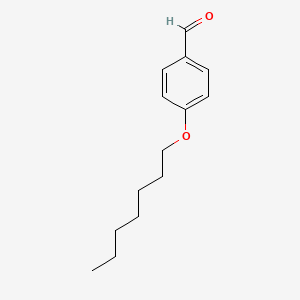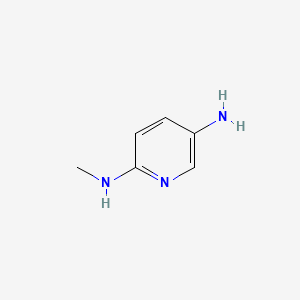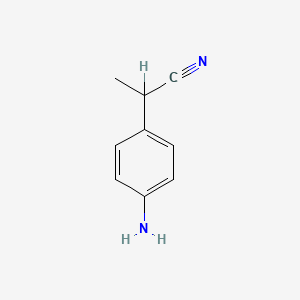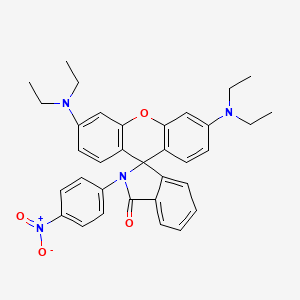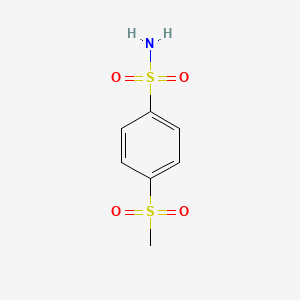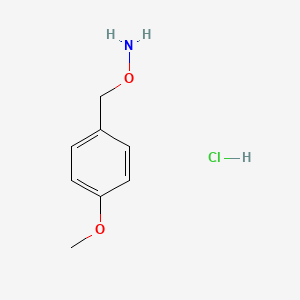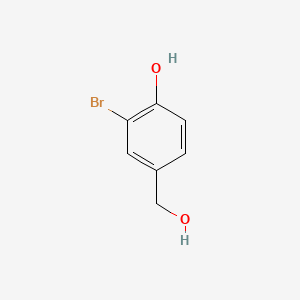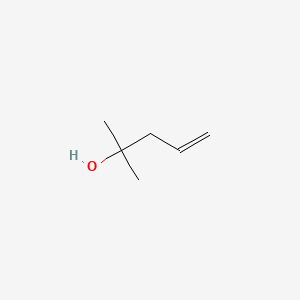
2-甲基-4-戊烯-2-醇
描述
Synthesis Analysis
The synthesis of related compounds, such as (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol, involves complex procedures that often utilize X-ray diffraction and NMR studies for characterization. The process involves forming a compound with a distorted tetrahedral geometry, indicating the intricate nature of synthesizing molecules within this chemical family (Willem et al., 1994).
Molecular Structure Analysis
Investigations into molecules like 4-penten-1-ol have revealed insights into the molecular structure and conformation of compounds closely related to 2-Methyl-4-penten-2-ol. Studies using gas electron diffraction have detailed the conformational composition of these molecules, highlighting the significance of intramolecular interactions such as OH…π (Trætteberg et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-Methyl-4-penten-2-ol demonstrate the formation of tetrahydropyranes through acid-mediated reactions with aldehydes, suggesting a hemiacetal intermediate. This reflects the reactive versatility and the complex reaction pathways that molecules in this family can undergo (Tavernier et al., 2010).
Physical Properties Analysis
The study of isotactic poly(4-methyl-1-pentene) has provided information on the crystal structure and density of polymers related to 2-Methyl-4-penten-2-ol, offering insights into the physical characteristics that these molecules can exhibit. This research emphasizes the impact of molecular structure on the physical properties of materials (Rosa, 2003).
Chemical Properties Analysis
The oxidation of olefins, including molecules similar to 2-Methyl-4-penten-2-ol, with Pd(II) showcases the chemical properties and reactivity of such compounds. The formation of optically active ketone products from these reactions illustrates the complex chemical behavior and the potential for chirality within this molecular family (Hamed & Henry, 1997).
科学研究应用
铂催化的加氢烷氧基化
γ-羟基烯烃(包括 2,2-二苯基-4-戊烯-1-醇)的铂催化的加氢烷氧基化反应,导致形成环状醚,如 2-甲基-4,4-二苯基四氢呋喃。该过程对各种官能团具有耐受性,可用于形成稠合和螺双环醚以及四氢吡喃衍生物(Qian, Han, & Widenhoefer, 2004)。
α-二亚胺镍催化剂聚合
支链 α-烯烃 4-甲基-1-戊烯可以在 MAO 存在下使用 α-二亚胺镍配合物进行聚合。这种聚合反应产生具有低玻璃化转变温度的无定形弹性体,所得的聚(4-甲基-1-戊烯)包含各种类型的支链和微观结构单元(Gao, Pan, Guo, Xiao, & Wu, 2011)。
炭黑催化
已经研究了 C4、C5 和 C6 α-甲基单烯烃(包括 2-甲基-1-戊烯)在商用炭黑上的聚合和异构化反应。该过程包括通过异构化形成透明液体低聚物和各种 C10 异构体(Given & Hill, 1968)。
与苯甲醛缩合
4-甲基-4-戊烯-2-醇与苯甲醛缩合形成各种烯烃,这些烯烃已通过光谱表征。通过环氧化进一步分析烯烃(Schneider & Séquin, 1985)。
4-甲基-3-癸-5-醇合成
4-甲基-3-癸-5-醇的合成涉及多个步骤,首先是丙醛缩合得到 2-甲基-2-戊烯醛。该过程包括使用格氏试剂和水解,得到高纯度的 4-甲基-3-癸-5-醇(李晓香, 2009)。
属性
IUPAC Name |
2-methylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPRNGQFQWYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211464 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-penten-2-ol | |
CAS RN |
624-97-5 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-PENTEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable characteristic of 2-methyl-4-penten-2-ol synthesis?
A: 2-methyl-4-penten-2-ol can be synthesized through a novel one-step process using a mixture of benzene and tetrahydrofurane as solvents []. This method offers an alternative to the traditional two-step process and has shown promising results in terms of yield. Research indicates that a volume ratio of 3:1 for benzene to tetrahydrofurane yielded the highest amount of 2-methyl-4-penten-2-ol at 81.3% [].
Q2: How is the structure of 2-methyl-4-penten-2-ol confirmed?
A: The molecular structure of 2-methyl-4-penten-2-ol can be confirmed using spectroscopic techniques like Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) []. These methods provide detailed information about the functional groups and arrangement of atoms within the molecule, allowing for unambiguous identification.
Q3: Can 2-methyl-4-penten-2-ol be used as a starting material for other compounds?
A: Yes, research shows that 2-methyl-4-penten-2-ol acetate can react with acetaldehyde via the Prins reaction to form addition compounds. These compounds can then be converted to methyl heptenone, a valuable fragrance and flavoring agent [].
Q4: Are there alternative synthetic routes to produce derivatives of 2-methyl-4-penten-2-ol?
A: Electrochemistry provides another method for creating derivatives of 2-methyl-4-penten-2-ol. For instance, electrolyzing allyl chloride with an excess of acetone in a specific electrolyte solution can yield 2-methyl-4-penten-2-ol []. This electrochemical approach allows for the addition of allyl and benzyl groups from various halides to acetone, forming a range of corresponding alcohols [].
Q5: Has 2-methyl-4-penten-2-ol been studied in the context of cyclization reactions?
A: Yes, studies have investigated the iodocyclization of N, N-dialkylamino-2-methyl-4-penten-2-ol oxides [, ]. This reaction involves the formation of a ring structure within the molecule through the addition of iodine.
Q6: Is there research on the reactivity of 2-methyl-4-penten-2-ol under specific conditions?
A: The dehydration of 2-methyl-4-penten-2-ol, a process where a water molecule is removed from the compound, has been explored as part of broader investigations into the dehydration of isomeric C6 alkenols []. Additionally, studies have examined the dehydration of ethylenic alcohols, a class of compounds to which 2-methyl-4-penten-2-ol belongs []. These investigations shed light on the behavior and potential transformations of 2-methyl-4-penten-2-ol under specific reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
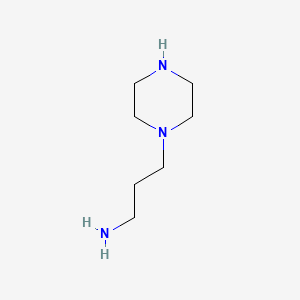
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)



